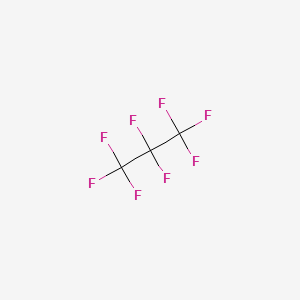

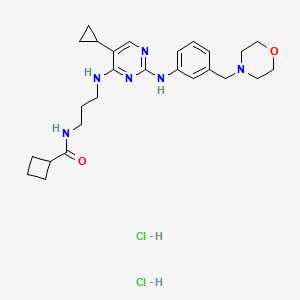

![molecular formula C10H13N2Na3O10P2S B1150278 trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)

trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent and selective P2Y14 receptor agonist (EC50 = 0.92 nM). Exhibits >2000-fold selectivity over P2Y6.

Scientific Research Applications

Phosphonic Acid Applications

Phosphonic acids, characterized by their unique bonding of a phosphorus atom to three oxygen atoms and one carbon atom, find applications across multiple research fields, including chemistry, biology, and physics. These compounds are utilized for their bioactive properties (as drugs or pro-drugs), bone targeting, and in the design of supramolecular or hybrid materials. The synthesis methods for phosphonic acids vary, with the dealkylation of dialkyl phosphonates under acidic conditions being one of the most effective methods. This highlights the compound's versatility and importance in scientific research, particularly in material science and medical applications (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Organophosphorus Compounds in Environmental Science

Organophosphorus compounds, such as those derived from or related to the mentioned chemical compound, are crucial in environmental science studies. They have been used as insecticides and have applications in treating diseases like schistosomiasis. The transformation of these compounds within the animal body and their potential organ toxicity underscore the importance of understanding their environmental impact and pharmacokinetics (Holmstedt, Nordgren, Sandoz, & Sundwall, 1978).

Catalysis and Chemical Synthesis

Compounds with phosphonate and phosphinate groups play a significant role in catalysis and chemical synthesis. For example, Rhodium complexes, including those with phosphorous ligands, are pivotal in catalytic processes. The exploration of novel ligands in rhodium-catalyzed reactions illustrates the ongoing research into making catalytic processes more efficient and sustainable. This area of research is critical for advancing synthetic methodologies in organic chemistry and industrial processes (Medici, Peana, Pelucelli, & Zoroddu, 2021).

Environmental Remediation and Wastewater Treatment

The environmental persistence and potential toxicity of phosphonates, including those related to the specified compound, have made their removal a significant focus in wastewater treatment research. Advanced oxidation processes and other cleaner technologies are being developed and optimized to remove such contaminants from aqueous solutions efficiently, demonstrating the environmental relevance and challenges associated with managing these compounds (Prasannamedha & Kumar, 2020).

properties

Molecular Formula |

C10H13N2Na3O10P2S |

|---|---|

Molecular Weight |

484.2 |

IUPAC Name |

trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate |

InChI |

InChI=1S/C10H16N2O10P2S.3Na/c13-6-1-2-12(10(25)11-6)9-8(15)7(14)5(22-9)3-21-24(19,20)4-23(16,17)18;;;/h1-2,5,7-9,14-15H,3-4H2,(H,19,20)(H,11,13,25)(H2,16,17,18);;;/q;3*+1/p-3/t5-,7-,8+,9-;;;/m1.../s1 |

SMILES |

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(CP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] |

synonyms |

2-Thiouridine-5/'-O-(α, β-methylene)diphosphate trisodium salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

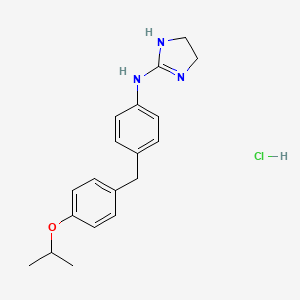

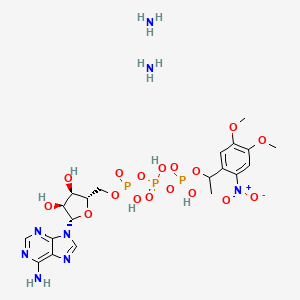

![Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide copper complex](/img/structure/B1150199.png)

![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)

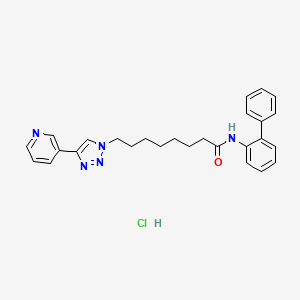

![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)

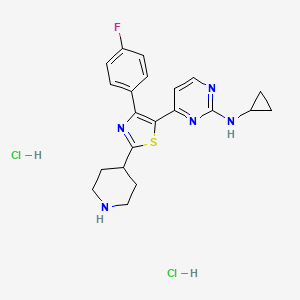

![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt](/img/structure/B1150232.png)

![4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine](/img/structure/B1150247.png)